molecular formula C18H21N3OS B13587922 {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine CAS No. 1211713-23-3

{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine

Cat. No.: B13587922
CAS No.: 1211713-23-3
M. Wt: 327.4 g/mol
InChI Key: CUYSQTKDDPCISN-UHFFFAOYSA-N
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Description

{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Final Assembly: The final compound is assembled by linking the three rings through appropriate alkylation and amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiazole rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include signal transduction pathways, where the compound acts as an inhibitor or activator of specific signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine: Unique due to the combination of furan, thiazole, and pyridine rings.

    {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-3-yl)methyl]amine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.

    {[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-4-yl)methyl]amine: Similar structure but with the nitrogen atom in the 4-position of the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1211713-23-3

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]-N-(pyridin-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C18H21N3OS/c1-13(2)21(10-15-6-4-5-9-19-15)11-16-12-23-18(20-16)17-8-7-14(3)22-17/h4-9,12-13H,10-11H2,1-3H3

InChI Key

CUYSQTKDDPCISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CS2)CN(CC3=CC=CC=N3)C(C)C

Origin of Product

United States

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